Lipophilicity Modulation: Predicted LogP Advantage Over Non-Halogenated Analog
The alpha-fluoro substitution on the phenylacetyl moiety substantially increases the compound's lipophilicity relative to its non-halogenated or 4-ethoxy-substituted counterparts. The predicted LogP for the target fluoro compound is 2.06 , whereas the analogous 3-(4-ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 57269-26-8) exhibits a calculated LogP of approximately 2.80 . While both are moderately lipophilic, the lower LogP of the fluoro derivative suggests superior aqueous solubility and potentially different membrane permeability kinetics, a critical parameter in CNS drug discovery programs.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.06 (predicted) |
| Comparator Or Baseline | 3-(4-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 57269-26-8): ~2.80 (predicted) |
| Quantified Difference | ΔLogP ≈ -0.74 (more hydrophilic) |
| Conditions | In silico prediction software (standardized algorithms) |
Why This Matters
For CNS-targeted programs, a lower LogP can translate to reduced non-specific tissue binding and improved oral absorption, making the fluoro analog a more developable lead candidate.
